CID 71355253
CAS No.:
Cat. No.: VC19721190
Molecular Formula: AuSn4
Molecular Weight: 671.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | AuSn4 |
|---|---|
| Molecular Weight | 671.8 g/mol |
| Standard InChI | InChI=1S/Au.4Sn |
| Standard InChI Key | JIXUAQLMYWIFTF-UHFFFAOYSA-N |
| Canonical SMILES | [Sn].[Sn].[Sn].[Sn].[Au] |
Introduction
Molecular Composition and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula is Ga₂H₆Li₃, indicating a stoichiometric ratio of two gallium (Ga) atoms, six hydrogen (H) atoms, and three lithium (Li) atoms . Its molecular weight is 166.4 g/mol, computed using standardized atomic weights . The formula suggests a coordination complex where lithium ions interact with gallium hydride (GaH₃) units.
Structural Representation
The SMILES notation for CID 71372251 is [Li].[Li].[Li].[GaH3].[GaH3] , reflecting three lithium atoms and two distinct GaH₃ moieties. The absence of covalent bonds between lithium and gallium hydride units implies an ionic or weakly coordinated structure.
2D and 3D Structural Limitations
While the 2D structure is defined by the SMILES string, 3D conformer generation is disallowed due to unsupported elements (gallium and lithium) and atypical valences in the MMFF94s force field . This limitation restricts computational modeling of its spatial arrangement.
Computational Descriptors and Identifiers
InChI and InChIKey
The International Chemical Identifier (InChI) for CID 71372251 is:
InChI=1S/2Ga.3Li.6H , which enumerates the constituent atoms. The corresponding InChIKey is DIFWYCTWNDKZEQ-UHFFFAOYSA-N , a hashed version used for database searches.
Wikidata Reference
The compound is cataloged in Wikidata under the identifier Q82765156 , enabling cross-referencing with external databases.
Physicochemical Properties
Computed Properties
Key computed properties include :
| Property | Value | Method/Rationale |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | No H atoms capable of donating bonds |
| Hydrogen Bond Acceptor Count | 0 | No electronegative atoms to accept H bonds |
| Rotatable Bond Count | 0 | Rigid structure with no single bonds |
| Exact Mass | 166.94524 Da | Sum of isotopic masses |
| Monoisotopic Mass | 164.94611 Da | Mass of the most abundant isotope |
Stability and Reactivity
The absence of rotatable bonds and hydrogen-bonding sites suggests low conformational flexibility and limited solubility in polar solvents. The ionic nature of Li⁺ and GaH₃⁻ units may confer reactivity with protic solvents or oxidizing agents.
Synthesis and Modification History
Creation and Update Dates
CID 71372251 was first registered in PubChem on May 22, 2013, with the most recent modification on April 5, 2025 . The update likely reflects revisions to computed properties or structural annotations.
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